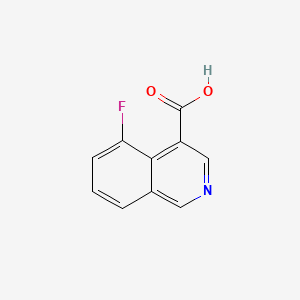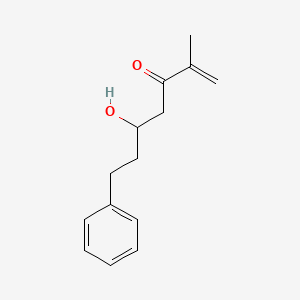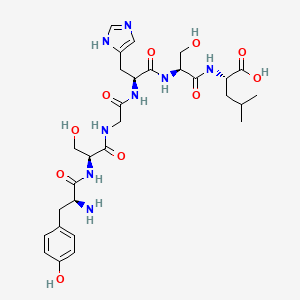![molecular formula C22H20O6 B12521171 Acetic acid;benzo[a]anthracene-3,4-diol CAS No. 671780-76-0](/img/structure/B12521171.png)
Acetic acid;benzo[a]anthracene-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;benzo[a]anthracene-3,4-diol is a compound that combines the properties of acetic acid and benzo[a]anthracene-3,4-diol. Benzo[a]anthracene is a polycyclic aromatic hydrocarbon known for its environmental and health impacts, particularly its carcinogenic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo[a]anthracene derivatives, including benzo[a]anthracene-3,4-diol, often involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic conditions. For example, the cyclization of 2-arylmethylbenzoic acid with triflic acid, followed by reductive dehydration using sodium borohydride, can yield benzo[a]anthracene derivatives .
Industrial Production Methods
Industrial production of such compounds typically involves large-scale organic synthesis techniques, including Friedel-Crafts reactions, cyclodehydration, and metal-catalyzed reactions. These methods are optimized for yield, purity, and cost-effectiveness .
化学反応の分析
Types of Reactions
Acetic acid;benzo[a]anthracene-3,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzo[a]anthracene derivatives, quinones, and dihydro compounds .
科学的研究の応用
Acetic acid;benzo[a]anthracene-3,4-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its interactions with biological macromolecules and its potential genotoxic effects.
Medicine: Investigated for its carcinogenic properties and potential use in cancer research.
Industry: Utilized in the development of organic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
作用機序
The mechanism of action of benzo[a]anthracene-3,4-diol involves its metabolic activation to reactive intermediates, such as diol-epoxides. These intermediates can form covalent adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound interacts with enzymes like cytochrome P450 and epoxide hydrolase during its metabolism .
類似化合物との比較
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a different ring fusion pattern.
Uniqueness
Acetic acid;benzo[a]anthracene-3,4-diol is unique due to its specific substitution pattern and the presence of both acetic acid and diol functionalities. This combination imparts distinct chemical reactivity and potential biological activity compared to other polycyclic aromatic hydrocarbons .
特性
CAS番号 |
671780-76-0 |
|---|---|
分子式 |
C22H20O6 |
分子量 |
380.4 g/mol |
IUPAC名 |
acetic acid;benzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C18H12O2.2C2H4O2/c19-17-8-7-14-15(18(17)20)6-5-13-9-11-3-1-2-4-12(11)10-16(13)14;2*1-2(3)4/h1-10,19-20H;2*1H3,(H,3,4) |
InChIキー |
YGQXACQPDJEJLQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(=C4O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-dimethyl-](/img/structure/B12521107.png)




![5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane](/img/structure/B12521149.png)

![1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B12521163.png)
![Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12521165.png)
![3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12521166.png)
![4-[(N-Acetylalanyl)amino]benzoic acid](/img/structure/B12521177.png)
